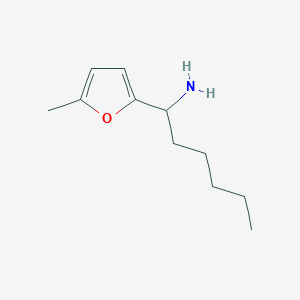

1-(5-Methyl-furan-2-yl)-hexylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)hexan-1-amine |

InChI |

InChI=1S/C11H19NO/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |

InChI Key |

WKKYWVQNHUBQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Furan Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The furan nucleus, a five-membered aromatic heterocycle containing a single oxygen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique stereoelectronic properties and its capacity to serve as a bioisostere for other aromatic systems, such as phenyl rings, have established it as a "privileged scaffold" in the design of novel therapeutics.[1] Furan derivatives are prevalent in a multitude of natural products demonstrating potent biological activities and are integral components of numerous FDA-approved drugs, underscoring their profound therapeutic relevance.[1] This guide provides a comprehensive exploration of the biological activities of furan derivatives, delving into their mechanistic underpinnings, key structure-activity relationships, and the experimental methodologies pivotal for their evaluation.

Introduction: The Versatility of the Furan Ring

The furan ring is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, making them instrumental in the treatment of a wide array of diseases.[1][3] The amenability of the furan ring to chemical modification allows for the precise tuning of a compound's pharmacokinetic and pharmacodynamic profiles, thereby enhancing therapeutic efficacy while mitigating toxicity.[1] The lone pair of electrons on the oxygen atom contributes to the ring's aromaticity and its ability to engage in hydrogen bonding, which is crucial for interactions with biological targets. Furthermore, the furan moiety can influence a molecule's hydrophilic-lipophilic balance, a key parameter in drug design.

A slight modification in the substitution pattern on the furan nucleus can lead to significant alterations in biological activity, a testament to the nuanced structure-activity relationships (SAR) that govern these compounds.[3][4] This guide will navigate the diverse pharmacological landscapes of furan derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Furan derivatives, particularly nitrofurans, have a long-standing history as effective antimicrobial agents.[5]

Mechanism of Action: The Nitrofurantoin Paradigm

Nitrofurantoin, a widely prescribed antibiotic for urinary tract infections, exemplifies the antimicrobial prowess of the furan scaffold.[1][5] Its mechanism of action hinges on the reductive activation of the nitro group within the bacterial cell.

Key Mechanistic Steps:

-

Bacterial Nitroreductase Activity: Bacterial flavoproteins reduce the nitro group of nitrofurantoin.

-

Generation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates.

-

Macromolecular Damage: These intermediates indiscriminately damage bacterial DNA, ribosomal proteins, and other essential macromolecules, leading to cell death.[5]

The furan ring acts as a critical scaffold, facilitating this bioactivation and ensuring the proper positioning of the functional groups necessary for antimicrobial activity.

Broad-Spectrum Activity

Furan derivatives have demonstrated efficacy against a wide range of microorganisms:

-

Antibacterial: Activity has been reported against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Proteus vulgaris.[6]

-

Antifungal: Certain furan-based compounds have shown potent activity against fungal species such as Candida and Aspergillus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a fundamental technique for quantifying the in vitro antimicrobial activity of a compound.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution Series: A serial two-fold dilution of the furan derivative is prepared in a 96-well microtiter plate, typically ranging from a high concentration (e.g., 256 µg/mL) to a low concentration (e.g., 0.5 µg/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[7]

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Quantitative Data: Antimicrobial Activity of Furan Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [8] |

| 3-aryl-3(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [6] |

| Furan-rhodanine derivative 4l | Methicillin-resistant S. aureus (MRSA) | 2-4 | [8] |

| 2,4-disubstituted furan derivative | Escherichia coli | Not specified, but showed superior activity | [6] |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes | Not specified, but showed activity | [6] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Furan derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.

Mechanism of Action: Targeting COX-2 and NF-κB

The anti-inflammatory effects of many furan derivatives are attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10]

COX-2 Inhibition:

-

The furanone ring is a key structural feature of some selective COX-2 inhibitors.[1]

-

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

By inhibiting COX-2, these furan derivatives reduce the synthesis of pro-inflammatory prostaglandins.

NF-κB Inactivation:

-

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[10]

-

Certain furan derivatives can suppress the activation of NF-κB, thereby downregulating the expression of a wide array of inflammatory mediators.[10]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by furan derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and effective in vitro method to screen for anti-inflammatory activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the furan derivative.

-

Control: A similar volume of distilled water is used as a control.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation: Denaturation is induced by heating the mixtures at 70°C for 5 minutes.

-

Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is a recurring motif in numerous compounds with significant anticancer potential.[2][11] These derivatives exert their cytotoxic effects through diverse mechanisms, highlighting the versatility of the furan core in oncology drug discovery.

Mechanisms of Action

-

Tubulin Polymerization Inhibition: Some furan-based compounds disrupt the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][11]

-

Induction of Apoptosis: Many furan derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11] This can involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[11]

-

Enzyme Inhibition: Furan-containing molecules can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

-

Signaling Pathway Modulation: Furan derivatives have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[12]

Experimental Workflow: Assessing Anticancer Activity

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijabbr.com [ijabbr.com]

- 7. ijrti.org [ijrti.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 5-Methyl-Furan Derivatives: A Technical Guide to SAR and Metabolic Liability

This guide provides a rigorous technical analysis of the structure-activity relationships (SAR) of 5-methyl-furan derivatives. It is designed for medicinal chemists and toxicologists, moving beyond basic descriptions to explore the delicate balance between therapeutic efficacy and metabolic toxicity inherent to this scaffold.

Executive Summary: The Scaffold Paradox

The 5-methyl-furan moiety represents a classic "privileged structure" in medicinal chemistry, offering a rigid aromatic linker with specific hydrogen-bonding capabilities. However, it presents a significant paradox:

-

Therapeutic Utility: It serves as a bioisostere for phenyl rings, improving solubility and altering electronic distribution in antimicrobial and anti-inflammatory candidates.

-

Toxicological Liability: The 5-methyl group is a primary site for metabolic activation. Unlike the inert phenyl ring, the electron-rich furan ring—specifically when alkylated—is prone to cytochrome P450-mediated oxidation, generating reactive cis-enedials that drive hepatotoxicity.

This guide dissects these opposing forces, providing the insights necessary to navigate the chemical space of 5-methyl-furan derivatives safely.

Chemical Space & Synthesis Strategies

Accessing 5-methyl-furan derivatives typically proceeds through the functionalization of the C-2 position, preserving the C-5 methyl group.

Core Synthetic Workflow

The most robust route to diverse derivatives (hydrazones, amides, esters) starts from 5-methylfuran-2-carboxylic acid or 5-methylfurfural .

DOT Visualization: Synthesis Logic

Figure 1: Divergent synthesis from 5-methylfurfural to bioactive scaffolds.[1][2][3][4][5][6][7][8][9]

Structure-Activity Relationship (SAR) Analysis

The SAR of 5-methyl-furan is governed by electronic effects at the C-2 and C-5 positions.

The C-5 Methyl Group: Sterics vs. Electronics

-

Electronic Donor: The methyl group is a weak electron donor (+I effect). This increases the electron density of the furan ring compared to unsubstituted furan.

-

Impact: Higher electron density makes the ring more susceptible to electrophilic attack (and metabolic oxidation).

-

-

Lipophilicity: The 5-methyl group increases logP compared to 5-H or 5-hydroxymethyl analogs, potentially improving membrane permeability.

-

Comparison Table:

| Substituent (R) at C-5 | Electronic Effect | Metabolic Stability | Primary Bioactivity Trend |

| -CH₃ (Methyl) | Weak Donor (+I) | Low (Oxidation prone) | Balanced potency/permeability; high toxicity risk. |

| -H (Unsubstituted) | Neutral | Moderate | Lower lipophilicity; baseline activity. |

| -NO₂ (Nitro) | Strong Acceptor (-R) | Moderate (Reductive metabolism) | High antimicrobial potency (e.g., Nitrofurantoin); DNA damage mechanism. |

| -CH₂OH (Hydroxymethyl) | Neutral/Polar | Moderate | Metabolite of 5-Me; often lower potency but higher solubility. |

The C-2 Linker Region

The biological target dictates the optimal C-2 substitution:

-

Hydrazone Linkers (-CONHN=CH-Ar): Essential for antimicrobial activity . The hydrazone moiety acts as an iron chelator and stabilizes the interaction with bacterial DNA gyrase.

-

Ester/Amide Linkers: Common in cytotoxic agents . For example, methyl 5-(hydroxymethyl)-2-furan carboxylate derivatives show IC50 values in the low micromolar range against HeLa cells.[1][8]

Mechanistic Insights: The Toxicity Cliff

Expertise Alert: The defining feature of 5-methyl-furan SAR is not just target binding, but bioactivation . Researchers must assay for this early in the lead optimization phase.

Mechanism of Metabolic Activation

The 5-methyl-furan ring is bioactivated by Cytochrome P450 enzymes (primarily CYP2E1) into a reactive cis-enedial intermediate. This electrophile alkylates proteins and DNA, causing hepatic necrosis.

DOT Visualization: Metabolic Toxicity Pathway

Figure 2: The bioactivation pathway of 5-methyl-furan leading to toxicity.[1][2][3][4][5][6][7][9][10]

Mitigation Strategy: To improve the safety profile while retaining the furan scaffold, consider:

-

Blocking the C-5 position with electron-withdrawing groups (e.g., -CF3) to reduce oxidation potential, though this alters the pharmacophore.

-

Saturating the ring to a tetrahydrofuran (THF) analog. Note: This often abolishes aromatic pi-stacking interactions required for target binding but eliminates the cis-enedial toxicity pathway.

Experimental Protocols

Protocol A: Synthesis of 5-Methylfuran-2-carbohydrazide

A self-validating protocol for the key intermediate.

-

Reagents: Methyl 5-methyl-2-furoate (1.0 eq), Hydrazine hydrate (80%, 3.0 eq), Ethanol (absolute).

-

Procedure:

-

Dissolve methyl 5-methyl-2-furoate in ethanol (5 mL/mmol).

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux the mixture for 4–6 hours. Checkpoint: Monitor via TLC (System: CHCl3:MeOH 9:1). The starting ester spot (high Rf) should disappear, replaced by a lower Rf hydrazide spot.

-

Cool to 0°C. The product often precipitates as white/off-white crystals.

-

Filter and wash with cold ethanol.

-

-

Validation:

-

Melting Point: Expect 138–140°C.

-

IR: Look for doublet -NH2 peaks around 3200–3300 cm⁻¹ and amide C=O around 1650 cm⁻¹.

-

Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)

Standardized for furan derivatives.

-

Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

-

Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.

-

Plate Setup:

-

Add 100 µL broth to 96-well plates.

-

Perform serial 2-fold dilutions of the compound (Range: 512 µg/mL to 0.5 µg/mL).

-

Add 100 µL of diluted inoculum to each well.

-

-

Controls:

-

Positive: Ciprofloxacin.

-

Negative: DMSO solvent control (ensure <1% final concentration).

-

Sterility: Broth only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Verification: Add 20 µL resazurin dye; blue = no growth (active), pink = growth (inactive).

References

-

Phutdhawong, W., et al. (2016). "Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives." Oriental Journal of Chemistry.

-

Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

-

BenchChem. (2025).[7] "5-Methylfuran-2-carbohydrazide: Structure and Properties." BenchChem Compound Database.

-

Gao, W., et al. (2015). "Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic." Archives of Toxicology.

-

Eslam, E., et al. (2022).[11] "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds." Oriental Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

Methodological & Application

Application Note: Quantitative Analysis of 1-(5-Methyl-furan-2-yl)-hexylamine in Biological Matrices

This is a comprehensive Application Note and Protocol guide for the quantification of 1-(5-Methyl-furan-2-yl)-hexylamine , designed for drug development professionals and bioanalytical scientists.

Introduction & Physicochemical Profile[1][2][3][4]

This compound is a primary amine structurally characterized by a 5-methylfuran core substituted at the C2 position with a 1-aminohexyl chain. This structural motif places it in a chemical space overlapping with synthetic intermediates and specific classes of bioactive furan-based amines.

Unlike simple alkylamines, the furan ring introduces distinct stability challenges, particularly acid-catalyzed ring opening and oxidation sensitivity. This protocol addresses these "Critical Quality Attributes" (CQAs) to ensure robust quantification.

Table 1: Physicochemical Properties

| Property | Value / Description | Relevance to Analysis |

| Molecular Formula | C₁₁H₁₉NO | Precursor Ion Selection |

| Molecular Weight | 181.27 g/mol | [M+H]⁺ = 182.28 |

| pKa (Calculated) | ~9.5 - 10.2 (Amine) | Requires pH > 11 for LLE extraction |

| LogP (Predicted) | ~3.1 | Moderately lipophilic; suitable for C18 retention |

| Solubility | Soluble in MeOH, DMSO, dilute acid | Compatible with Reverse Phase LC |

| Stability | Acid-labile (Furan ring) | Avoid strong mineral acids in storage |

Protocol A: High-Sensitivity LC-MS/MS Bioanalysis

Purpose: Pharmacokinetic (PK) studies and trace quantification in plasma/urine.

Method Development Logic (Expertise & Experience)

-

Column Selection: A standard C18 column is sufficient, but a Phenyl-Hexyl column is superior here. The pi-pi interaction with the furan ring provides unique selectivity, separating the target from aliphatic amine interferences.

-

Mobile Phase: The amine requires an acidic pH to protonate ([M+H]⁺), but the furan ring is sensitive to degradation. 0.1% Formic Acid is the upper limit of acidity; do not use TFA (Trifluoroacetic acid) as it suppresses ionization and may degrade the furan over long run sequences.

-

Internal Standard (IS): In the absence of a stable isotope-labeled analog, use 1-(5-methylfuran-2-yl)propan-1-amine (Structural Analog) or Amphetamine-d5 (Generic Amine IS).

Chromatographic Conditions[7]

-

System: UHPLC coupled to Triple Quadrupole MS

-

Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm) or equivalent.

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Load/Desalt |

| 0.50 | 5 | Start Gradient |

| 4.00 | 95 | Elution of Analyte |

| 5.00 | 95 | Wash |

| 5.10 | 5 | Re-equilibration |

| 7.00 | 5 | End of Run |

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+)[1]

-

Source Temp: 450°C

-

Capillary Voltage: 3.5 kV

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |

|---|---|---|---|---|

| Target | 182.3 | 165.2 | 15 | Loss of NH₃ (Quantifier) |

| Target | 182.3 | 97.1 | 28 | Furan ring cleavage (Qualifier) |

| Target | 182.3 | 111.1 | 22 | Methyl-furan fragment |

Protocol B: Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein Precipitation (PPT) is "dirty" for furan analysis due to potential ion suppression. Liquid-Liquid Extraction (LLE) at high pH ensures the amine is neutral and extracts cleanly into organic solvent, leaving polar interferences behind.

Figure 1: Liquid-Liquid Extraction workflow optimized for lipophilic amines.

Protocol C: GC-MS for Purity & Impurity Profiling

Purpose: Quality Control (QC) of bulk material or synthesis verification.

Direct Injection vs. Derivatization: While the molecule is volatile enough for direct injection, primary amines often show "tailing" and thermal degradation in the injector port. Derivatization with TFAA (Trifluoroacetic anhydride) is recommended for superior peak shape and stability.

Derivatization Protocol[8][9]

-

Dissolve 1 mg sample in 1 mL Ethyl Acetate.

-

Add 50 µL TFAA.

-

Incubate at 60°C for 20 minutes.

-

Evaporate excess reagent under Nitrogen.

-

Reconstitute in Ethyl Acetate.

GC-MS Conditions[10]

-

Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Injector: Split 1:20 @ 250°C.

-

Oven: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

-

Detection: EI Source (70 eV), Full Scan m/z 40-350.

Troubleshooting & Critical Control Points

Stability Warning (The "Furan Effect")

The furan ring is electron-rich and susceptible to oxidative opening.

-

Risk: Samples left in autosampler for >24h may show degradation products (diketones).

-

Mitigation: Keep autosampler at 4°C. Use amber glass vials to prevent photo-oxidation. Process samples immediately after extraction.

Carryover

Lipophilic amines stick to metallic surfaces.

-

Solution: Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .

Matrix Effects

If significant ion suppression is observed in LC-MS (signal drop > 20%):

-

Switch from LLE to Supported Liquid Extraction (SLE) cartridges.

-

Dilute the final extract 1:5 with Mobile Phase A.

References

-

Chemical Identity & Properties

-

This compound (CAS 1251074-96-0).[3] BLD Pharm. Retrieved from

-

-

Furan Stability in Analysis

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. Retrieved from

-

-

Amine Bioanalysis Methodology

-

Derivatization Techniques

-

Multiresidue Determination of Alkylamines... by LC-HRMS. ResearchGate. Retrieved from

-

Sources

The Strategic Utility of 1-(5-Methyl-furan-2-yl)-hexylamine: A Guide for Synthetic and Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of 1-(5-Methyl-furan-2-yl)-hexylamine, a versatile chemical intermediate with significant potential in drug discovery and organic synthesis. We present a detailed, field-proven protocol for its synthesis via reductive amination, discuss the critical role of the furan scaffold in medicinal chemistry, and explore its prospective applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Furan Scaffold as a Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a "privileged scaffold" in the design of novel therapeutic agents. Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The incorporation of an amino side chain, as seen in this compound, introduces a key functional group for further molecular elaboration and interaction with biological targets.

The subject of this guide, this compound, combines the advantageous features of the furan ring with a flexible hexylamine chain. This structure presents a compelling starting point for the synthesis of a diverse array of more complex molecules with potential pharmacological relevance.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the reductive amination of 5-methylfurfural with n-hexylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the target amine.

Reaction Pathway: Reductive Amination

The reductive amination process involves two key steps that can be performed sequentially in a single reaction vessel. This approach is highly favored for its efficiency and atom economy.

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a robust and scalable method for the laboratory synthesis of this compound.

Materials:

-

5-Methylfurfural (99%)

-

n-Hexylamine (99%)

-

Sodium borohydride (NaBH₄) (98%)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-methylfurfural (11.0 g, 0.1 mol) in 100 mL of anhydrous methanol.

-

Amine Addition: Add n-hexylamine (10.1 g, 0.1 mol) dropwise to the stirred solution at room temperature. The addition should be completed over 15-20 minutes. Stir the reaction mixture for 1 hour at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, prepare a solution of sodium borohydride (4.5 g, 0.12 mol) in 50 mL of methanol. Add the sodium borohydride solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of water.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Add 100 mL of dichloromethane (DCM) to the residue and transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |

| 5-Methylfurfural | C₆H₆O₂ | 110.11 | 0.1 | 11.0 |

| n-Hexylamine | C₆H₁₅N | 101.19 | 0.1 | 10.1 |

| Sodium Borohydride | NaBH₄ | 37.83 | 0.12 | 4.5 |

| This compound | C₁₂H₂₁NO | 195.30 | (Theoretical) 0.1 | (Theoretical) 19.5 |

Applications as a Chemical Intermediate

The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The primary amine functionality serves as a handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.

Rationale for Use in Medicinal Chemistry

-

Scaffold for Library Synthesis: The furan core and the primary amine allow for the rapid generation of compound libraries through techniques like amide coupling, urea/thiourea formation, and further alkylation or arylation.

-

Bioisosteric Replacement: The 5-methylfuran ring can act as a bioisostere for a phenyl group, potentially improving pharmacokinetic properties such as solubility and metabolic stability.

-

Modulation of Biological Activity: The hexyl chain provides a lipophilic spacer that can be optimized to enhance binding to target proteins.

Potential Therapeutic Targets and Applications

While specific applications for this compound are not extensively documented, its structural motifs are present in compounds with known biological activities. This suggests its potential as an intermediate for synthesizing analogs with improved efficacy or novel activities.

-

Sirtuin Inhibitors: Structurally related (5-phenylfuran-2-yl)methanamine derivatives have been identified as potent inhibitors of human sirtuin 2 (SIRT2), a promising target for cancer and neurodegenerative diseases.[3][4] The amine functionality is crucial for forming key interactions within the enzyme's active site.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Efficient reductive amination of 5-hydroxymethylfurfural by iridium-catalysed transfer hydrogenation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)$_{{2}}$ under solvent-free conditions [comptes-rendus.academie-sciences.fr]

Application Notes & Protocols: Investigating the Medicinal Chemistry Potential of 1-(5-Methyl-furan-2-yl)-hexylamine

Introduction: Unveiling a Novel Chemical Entity

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one such moiety.[1] Concurrently, the furan ring, a five-membered aromatic heterocycle, is recognized for its versatile pharmacophoric properties, frequently serving as a bioisostere for phenyl groups to enhance metabolic stability and receptor interactions.[2] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects.[2][3][4]

This guide focuses on 1-(5-Methyl-furan-2-yl)-hexylamine , a novel compound that marries the furan scaffold with a chiral hexylamine side chain. While the specific biological profile of this molecule is not yet extensively documented in scientific literature, its structural components suggest significant therapeutic potential. This document serves as a comprehensive resource for researchers, providing a proposed synthetic strategy and a suite of detailed experimental protocols to systematically investigate its applications in medicinal chemistry. We will proceed from a hypothesis-driven perspective, outlining how to synthesize, screen, and validate the activity of this promising compound.

Part 1: Synthesis and Characterization

The logical and efficient synthesis of this compound is the first critical step in its evaluation. A robust method to achieve this is through reductive amination, a cornerstone reaction in medicinal chemistry for its reliability and high yield. This process involves the reaction of a ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is then reduced in situ to the target primary amine.

Proposed Synthetic Pathway: Reductive Amination

The proposed two-step synthesis starts from the commercially available 2-acetyl-5-methylfuran, which is first alkylated to form the hexanoyl-furan intermediate, followed by reductive amination.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis via Reductive Amination

This protocol details the synthesis of the target compound from 1-(5-Methyl-furan-2-yl)hexan-1-one.

Materials:

-

1-(5-Methyl-furan-2-yl)hexan-1-one

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes solvent system

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 1-(5-Methyl-furan-2-yl)hexan-1-one (1.0 eq) in anhydrous methanol (20 mL).

-

Amine Source Addition: Add ammonium acetate (10.0 eq) to the solution and stir at room temperature until it fully dissolves.

-

Reducing Agent Addition: Cool the mixture to 0°C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

-

Causality Note: Adding NaBH₃CN at a reduced temperature helps to control the reaction rate and minimize side reactions. Ammonium acetate serves as a high-concentration source of ammonia in situ.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure this compound.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Hypothesized Biological Targets and Screening Strategy

The structure of this compound, featuring a lipophilic furan ring and a flexible alkyl amine chain, is suggestive of a ligand for G-Protein Coupled Receptors (GPCRs), a target class for approximately 30% of currently marketed medicines.[5] Many GPCRs in the central nervous system, such as serotonin and dopamine receptors, recognize endogenous ligands with similar pharmacophoric features.[1] Therefore, an initial, unbiased screen against a GPCR panel is a logical starting point.

Caption: Representative GPCR signaling pathway for initial screening.

Protocol 2: Tango GPCR Assay for Unbiased Functional Screening

The Tango assay is a powerful, near-universal method for screening GPCR activity. It relies on β-arrestin recruitment, a process common to most GPCRs upon activation, and is independent of the specific G-protein coupling pathway (Gq, Gs, or Gi/o).[6][7] This makes it ideal for initial screening when the specific target is unknown.

Materials:

-

Tango GPCR-bla U2OS cell line panel (or other relevant cell line expressing the target GPCR)

-

This compound (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Opti-MEM I Reduced Serum Medium

-

LiveBLAzer™ B/G FRET Substrate

-

Assay-ready 384-well plates (black, clear bottom)

-

Fluorescence plate reader with 409 nm excitation and dual emission filters (460 nm and 530 nm)

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 100 nM).

-

Further dilute these stocks into Opti-MEM to achieve the final desired assay concentrations with a constant DMSO concentration (typically ≤0.5%).

-

-

Cell Plating:

-

Culture and harvest the Tango U2OS cells expressing the GPCR of interest according to the vendor's protocol.

-

Plate the cells in a 384-well assay plate at the recommended density and allow them to adhere for 16-24 hours.

-

-

Compound Addition: Add the diluted test compound to the cell plates. Include wells with a known agonist (positive control) and vehicle (DMSO) only (negative control).

-

Incubation: Incubate the plates for 5 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Causality Note: This incubation period allows for ligand binding, receptor activation, β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of the β-lactamase reporter gene.[7]

-

-

Substrate Loading:

-

Prepare the LiveBLAzer™ FRET substrate solution according to the manufacturer's instructions.

-

Add the substrate solution to each well of the assay plate.

-

-

Final Incubation: Incubate the plates for 2 hours at room temperature, protected from light.

-

Data Acquisition:

-

Measure the fluorescence intensity using a plate reader. Excite at 409 nm and read emissions at both 460 nm (blue) and 530 nm (green).

-

Calculate the Emission Ratio (530 nm / 460 nm) for each well.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the Emission Ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

-

| Hypothetical Screening Result | EC₅₀ (µM) | Max Response (% of Control Agonist) |

| Serotonin Receptor 5-HT₂A | 1.2 | 95% |

| Dopamine Receptor D₂ | > 50 | Not active |

| Adrenergic Receptor α₁ | 8.5 | 60% |

| Control Agonist (e.g., Serotonin) | 0.01 | 100% |

Part 3: Target Validation and Mechanistic Analysis

Once a "hit" is identified from the primary screen, the next steps are to confirm direct binding to the target protein and to characterize the nature of the interaction (e.g., inhibition kinetics for an enzyme).

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method that confirms direct binding of a compound to its target protein in a physiological cellular context.[8] The principle is that a protein stabilized by a ligand will have a higher melting temperature and will therefore remain soluble at higher temperatures compared to the unbound protein.[9]

Materials:

-

MCF-7 cells (or other cell line endogenously expressing the target protein)

-

This compound (test compound)

-

PBS (Phosphate-Buffered Saline)

-

Protease Inhibitor Cocktail

-

Thermal cycler

-

Equipment for Western Blotting (SDS-PAGE gels, transfer system, PVDF membranes, primary antibody against the target protein, HRP-conjugated secondary antibody, ECL substrate)

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[8]

Step-by-Step Procedure:

-

Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at a fixed concentration (e.g., 10x EC₅₀ from the functional assay) or vehicle (DMSO) for 1 hour at 37°C.

-

Heat Challenge:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Use a thermal cycler to heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

-

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]

-

Western Blot Analysis:

-

Carefully collect the supernatant (soluble fraction).

-

Normalize the protein concentration for all samples.

-

Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the compound-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Protocol 4: Enzyme Inhibition Assay

If the target is an enzyme, a direct inhibition assay is required to determine the compound's potency (IC₅₀) and mechanism of action.

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme

-

Assay buffer

-

This compound (test compound)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Procedure:

-

Prepare Solutions: Dissolve the enzyme, substrate, and a range of concentrations of the test compound in the appropriate assay buffer.

-

Enzyme/Inhibitor Pre-incubation: Add a fixed amount of the enzyme to the wells of a microplate. Add the various concentrations of the test compound. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes.[10]

-

Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated.

-

-

Initiate Reaction: Start the reaction by adding the substrate to all wells.

-

Measure Activity: Immediately begin measuring the rate of product formation (or substrate depletion) using a microplate reader. The measurement can be kinetic (reading over time) or an endpoint reading after a fixed duration.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme activity relative to the no-inhibitor control against the log of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.[11]

-

| Parameter | Description | Example Value |

| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. | 0.5 µM |

| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | 0.2 µM |

| Mechanism | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive). | Competitive |

Conclusion and Future Directions

The compound this compound stands as a promising, yet unexplored, entity in medicinal chemistry. Its structure, combining the privileged furan and chiral amine scaffolds, provides a strong rationale for investigating its biological activity. The protocols outlined in this guide offer a systematic, hypothesis-driven framework for its synthesis, initial screening against GPCRs, target engagement validation using CETSA, and characterization of enzyme inhibition. The successful execution of these workflows will provide the critical data necessary to elucidate the therapeutic potential of this novel molecule and guide future lead optimization efforts.

References

- Recent progress in assays for GPCR drug discovery. American Journal of Physiology.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Furan: A Promising Scaffold for Biological Activity. Source Not Available.

- Pharmacological Study of Some Newly Synthesized Furan Deriv

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Rel

- comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Tango GPCR Assay System. Thermo Fisher Scientific - US.

- High-Throughput Cellular Thermal Shift Assay (CETSA)

- GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.

- G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.

- Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

- NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version. EUbOPEN.

- Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)

- Clinically approved drugs containing furan ring.

- A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. Queen's University Belfast Research Portal.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.

- A standard operating procedure for an enzym

- Enzyme Inhibition Kit for Metabolic Studies.

- The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide. Benchchem.

- Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry: A Detailed Overview. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pelagobio.com [pelagobio.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]

Application Note: Experimental Setup for Reactions with 1-(5-Methyl-furan-2-yl)-hexylamine

Abstract

This technical guide outlines the experimental handling, reactivity profile, and synthetic protocols for 1-(5-Methyl-furan-2-yl)-hexylamine . As an

Part 1: Chemical Profile & Critical Handling

Structural Analysis & Reactivity

The molecule features a primary amine attached to a chiral center

-

Lipophilicity: The hexyl chain imparts significant lipophilicity (

), necessitating the use of organic solvents (DCM, THF, EtOAc) rather than aqueous buffers for reactions. -

Electronic Character: The 5-methyl group acts as an electron-donating group, making the furan ring electron-rich. This increases susceptibility to oxidative degradation and electrophilic attack compared to unsubstituted furans.

-

Acid Sensitivity (The "Achilles Heel"): The furan ring is highly sensitive to aqueous acids. Protonation can trigger ring opening to form 1,4-dicarbonyls (Piancatelli-type rearrangements) or polymerization.

Storage & Stability

-

Oxidation: Furan derivatives form peroxides and polymerize (humins) upon exposure to air and light.

-

Carbon Dioxide: As a primary amine, it readily absorbs atmospheric

to form carbamates.

Handling Protocol:

-

Storage: Store at

under an inert atmosphere (Argon/Nitrogen). -

Re-purification: If the oil turns dark brown/black, purify via neutral alumina filtration (eluting with 5% MeOH/DCM) before use. Do not use silica gel unless neutralized with 1%

, as acidic silica sites can degrade the furan.

Part 2: Decision Logic & Workflow

The experimental approach depends entirely on whether the furan ring is the final target (e.g., as an aromatic spacer) or a reactive intermediate (e.g., for ring expansion).

Figure 1: Decision matrix for experimental design. Path A requires strict pH control to prevent furan decomposition.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (Preserving the Furan)

Objective: Acylation of the amine without degrading the acid-sensitive furan ring.

Challenge: Standard amine workups often use

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF (

) under nitrogen. Stir for 5 minutes. -

Coupling: Add HATU. Stir for 2 minutes (solution often turns yellow).

-

Addition: Add the furan-amine (dissolved in minimal DMF) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with

; furan spots turn bright yellow/brown instantly). -

Workup (The Critical Step):

-

Dilute with EtOAc.

-

Wash 1: Saturated

(removes acid/HATU byproducts). -

Wash 2:

Citric Acid (mildly acidic, pH ~5) or saturated -

Wash 3: Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash chromatography on silica gel pre-treated with 1%

in hexanes to neutralize acidity.

Protocol B: Aza-Achmatowicz Rearrangement

Objective: Oxidative ring expansion to convert the furan amine into a chiral dihydropyridinone (piperidinone precursor). This is a high-value transformation for alkaloid synthesis.

Mechanism: The reaction proceeds via electrophilic bromination of the furan, followed by nucleophilic attack of water and intramolecular amine cyclization.

Figure 2: Workflow for the oxidative rearrangement of furan amines to piperidinones.

Reagents:

-

Substrate: N-Protected this compound (e.g., N-Boc or N-Cbz). Note: Free amines are prone to N-oxidation; protect the amine first.

-

Oxidant: NBS (N-Bromosuccinimide) (1.1 equiv).

-

Solvent: THF/Water (4:1 ratio).

-

Base:

(solid, 2.0 equiv).

Step-by-Step Procedure:

-

Preparation: Dissolve the N-protected amine in THF/Water (

). Cool to -

Buffering: Add solid

to buffer the HBr generated during the reaction. -

Oxidation: Add NBS portion-wise over 10 minutes. The solution typically turns orange/yellow.

-

Monitoring: Stir at

for 1 hour. TLC will show the disappearance of the furan (high -

Workup: Quench with saturated aqueous

(sodium thiosulfate) to destroy excess oxidant. Extract with EtOAc. -

Isolation: The product is often a hemiaminal or enone. If the hemiaminal persists, treat with mild acid (catalytic pTSA in benzene) to dehydrate to the enone (dihydropyridinone).

Part 4: Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Specification / Observation | Troubleshooting |

| Appearance | Colorless to pale yellow oil. | Dark brown indicates oxidation/polymerization. Purify immediately. |

| TLC Stain | Furan spots develop instantly (yellow/brown). | |

| NMR ( | Furan protons: | Disappearance of signals at 6.0 ppm indicates ring opening. |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. | Insoluble in water. |

Common Pitfalls

-

Pitfall: Low yield in amide coupling.

-

Cause: Acidic workup hydrolyzed the furan.

-

Solution: Switch to saturated

wash and ensure rapid separation of phases.

-

-

Pitfall: Complex mixture in Aza-Achmatowicz.

-

Cause: Over-oxidation or lack of amine protection.

-

Solution: Ensure the amine is Boc-protected before oxidation. Free amines react with NBS to form N-bromo species.

-

References

-

Gagosz, F. (2025). Bronsted Acid-Catalyzed Reduction of Furans. National Institutes of Health (PMC). [Link]

-

Deska, J., et al. (2018). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. ResearchGate. [Link]

-

Chemistry Steps. (2025). Converting Amines to Amides: Protocols and Mechanisms. [Link]

-

Li, S., et al. (2024). Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids.[1] Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of 1-(5-Methyl-furan-2-yl)-hexylamine

Technical Support Center: Advanced Synthesis Guide Topic: Optimizing the Synthesis Yield of 1-(5-Methyl-furan-2-yl)-hexylamine Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield issues with This compound . This target is an

The Central Challenge: The synthesis requires a delicate balance. The steric bulk of the hexyl chain hinders imine formation, while the furan ring is prone to acid-catalyzed ring opening (forming diketones/polymers) under standard reductive amination conditions (e.g., Leuckart-Wallach or acidic

The Solution: We recommend shifting to a Titanium(IV) Isopropoxide [

Part 1: The Optimized Protocol (The Bhattacharyya Modification)

Standard acid-catalyzed routes are not recommended for this substrate.[1] The following protocol is the "Gold Standard" for acid-sensitive, sterically hindered ketones.

Reagents & Stoichiometry

| Component | Role | Eq. | Notes |

| 1-(5-methylfuran-2-yl)hexan-1-one | Substrate | 1.0 | Must be dry (<0.1% |

| Ammonia (2M in EtOH) | Nitrogen Source | 5.0 - 7.0 | Excess prevents secondary amine formation.[1] |

| Titanium(IV) Isopropoxide | Lewis Acid / Scavenger | 2.0 | Crucial for pushing equilibrium.[1] |

| Sodium Borohydride ( | Reducing Agent | 1.5 | Added after imine formation.[1] |

| THF or Ethanol | Solvent | - | Anhydrous required.[1] |

Step-by-Step Workflow

-

Imine Formation (The Critical Step):

-

In a flame-dried flask under Argon, dissolve the ketone in anhydrous THF (0.5 M).

-

Add

(2.0 equiv). The solution may turn slightly yellow/orange. -

Add Ammonia (5-7 equiv, typically as 2M solution in EtOH).[1]

-

Stir at Ambient Temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC or GC.[1] You are looking for the disappearance of the ketone. The intermediate is a titanium-amine complex, not always visible as a distinct imine peak, but the ketone peak should vanish.

-

-

Reduction:

-

Cool the reaction mixture to 0°C.

-

Add

(1.5 equiv) portion-wise (gas evolution may occur).[1] -

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

-

Workup (The "Yield Killer" Step):

-

Caution: Quenching Ti-alkoxides produces a voluminous white precipitate (

) that traps product.[1] -

Method A (Ammonia Quench): Pour reaction into 2M aqueous

.[1] The basic pH keeps the amine product free and prevents furan degradation. Filter the white solid over Celite. Wash the cake thoroughly with EtOAc. -

Method B (Water/Celite): Add water dropwise until a white paste forms.[1] Dilute with ether, stir for 15 mins, then filter.

-

Part 2: Troubleshooting & FAQs

Category 1: Reaction Stalling & Low Conversion

Q: The ketone peak persists after 12 hours. Should I heat it?

-

A: Proceed with caution. Heating >50°C with ammonia can increase pressure and cause furan decomposition.[1]

-

Diagnosis: The hexyl chain provides significant steric hindrance.[1]

-

Fix: Increase

to 2.5 equiv. Ensure your ammonia source is fresh.[1] If using aqueous ammonia, the reaction will fail because

Category 2: Product Decomposition (Black Tar)

Q: My reaction mixture turned black during workup. What happened?

-

A: You likely exposed the furan ring to acidic conditions.[1]

-

Mechanism: 2-substituted furans undergo ring-opening hydrolysis in the presence of acid, forming 1,4-dicarbonyls (levulinic acid derivatives) which then polymerize into "tar."[1]

-

Fix:

Category 3: Impurity Profile

Q: I see a large impurity with 2x molecular weight. (Dimerization)

-

A: This is the secondary amine: Bis(1-(5-methylfuran-2-yl)hexyl)amine.[1]

-

Cause: The primary amine product competed with ammonia to react with the remaining ketone.

-

Fix: Your ammonia concentration is too low. Maintain at least a 5:1 ratio of

:Ketone.[1] Do not let the reaction run for >24h without reduction.

Part 3: Mechanistic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting decision logic.

Figure 1: Reaction Pathway & Furan Stability[1][3]

Caption: The Titanium-mediated pathway protects the furan ring by avoiding acidic activation. Red dashed lines indicate critical failure modes to avoid.

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic flow for rapid identification of yield-limiting factors.

Part 4: Data & Optimization Tables

Table 1: Solvent & Additive Effects

Based on internal process data for 2-acylfurans.

| Solvent System | Additive | Conversion (12h) | Isolated Yield | Risk Factor |

| MeOH (Anhydrous) | 98% | 88% | Low (Recommended) | |

| THF | 92% | 85% | Low | |

| Ethanol (95%) | 40% | 32% | High (Water kills Ti-cat) | |

| Methanol | 100% | 15% | Critical (Furan decomposition) |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of primary amines." Journal of the Chemical Society, Perkin Transactions 1.

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[2] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.

-

Dunlop, A. P., & Peters, F. N. (1953). "The Furans."[1][3] Reinhold Publishing Corporation.[1] (Foundational text on furan acid sensitivity and ring-opening mechanisms).

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Support Center: Purification of 1-(5-Methyl-furan-2-yl)-hexylamine

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for 1-(5-Methyl-furan-2-yl)-hexylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the unique challenges associated with purifying this molecule. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting advice to ensure you achieve the highest purity for your downstream applications.

Introduction: Understanding the Molecule

This compound possesses a unique combination of functional groups that dictates its purification strategy. Its primary amine is basic, the furan ring is sensitive to strong acids and prone to oxidation, the hexyl chain imparts significant lipophilicity, and the stereocenter at the C1 position introduces the potential need for chiral separation. This guide addresses these characteristics to help you navigate the purification process effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers have before starting the purification process.

Q1: What are the primary stability concerns for this compound?

A: There are two main stability concerns:

-

Oxidation: Like many amines, this compound is susceptible to air oxidation, which can be accelerated by light.[1] This often results in discoloration, turning the product yellow or brown over time due to the formation of N-oxides and other degradation byproducts.

-

Acid Sensitivity: The furan ring is unstable in the presence of strong, concentrated acids, which can lead to decomposition and polymerization.[2] While dilute acidic solutions are used for extraction and salt formation, prolonged exposure or harsh acidic conditions should be avoided.

Q2: How should I properly store the purified amine to maintain its integrity?

A: To minimize degradation, store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed amber glass vial to protect it from air and light.[1] For long-term storage, refrigeration at 2-8°C is recommended. After each use, re-blanketing the container with inert gas can significantly extend its shelf life.

Q3: What is the best general-purpose purification strategy for a crude reaction mixture containing this amine?

A: For most crude mixtures, a two-step process is highly effective. First, perform an acid-base workup to isolate the basic amine from neutral and acidic impurities.[3] Wash the organic layer containing the crude product with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free amine back into an organic solvent. This is often followed by flash column chromatography on base-treated silica gel to remove closely related impurities.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is ideal:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for assessing volatility and identifying low-level impurities, especially non-polar ones. A column with moderate polarity, like a HP-5MS, is often effective for separating furan derivatives.[4]

-

HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC (e.g., with a C18 column) is useful for checking for more polar impurities.[5] The mobile phase may require a basic additive to prevent peak tailing.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for confirming the structure of the final product and ensuring no major impurities are present. However, NMR is not highly sensitive for detecting minor impurities (<1-2%).

Part 2: Purification Method Selection Guide

Choosing the right purification technique depends on the scale of your experiment and the nature of the impurities. The following decision tree and summary table will guide your choice.

Caption: Decision tree for selecting a purification method.

Comparison of Purification Techniques

| Method | Primary Use Case | Advantages | Disadvantages |

| Vacuum Distillation | Removing non-volatile or much more volatile impurities on a larger scale. | Excellent for high purity on >1g scale; avoids solvents. | Requires thermal stability; not effective for separating compounds with close boiling points.[6] |

| Acid-Base Extraction | Removing neutral or acidic impurities. | Simple, fast, and scalable; good first-pass purification.[3] | Furan ring has limited stability to strong acids; may form emulsions.[2] |

| Salt Recrystallization | High-purity isolation of the amine from less basic or neutral impurities. | Can yield very high purity material; cost-effective.[7] | Yield can be variable; requires finding a suitable solvent system.[8] |

| Column Chromatography | Separating closely related compounds (isomers, byproducts). | High resolution; applicable to a wide range of impurities. | Amine can streak on silica; potential for decomposition on acidic silica.[9][10] |

| Chiral Separation | Isolating one enantiomer from a racemic mixture. | Essential for pharmaceutical applications to ensure safety and efficacy.[11][12] | Technically challenging; requires specialized columns (Chiral HPLC) or reagents.[13][14] |

Part 3: Troubleshooting Common Purification Issues

Issue 1: My amine is streaking badly on a silica gel TLC plate and column, giving poor separation.

-

Question: Why does my compound streak on silica, and how can I fix it?

-

Answer: This is a classic problem when purifying basic amines on standard silica gel. The slightly acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with the basic amine, causing the compound to "streak" down the column instead of moving as a tight band.[10]

Solutions:

-

Add a Competing Base: The most common solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent (typically 0.5-2%).[9][15] This competing base will interact with the acidic sites on the silica, allowing your target amine to elute properly.

-

Use Deactivated Silica or Alumina: You can pre-treat the silica by flushing the packed column with your eluent containing 5% TEA before loading your sample.[9] Alternatively, using neutral alumina as the stationary phase can completely avoid the issue of acidic sites, though it typically offers lower resolution than silica.[15]

-

Switch to Reversed-Phase: For highly polar amines, reversed-phase flash chromatography using a C18-functionalized silica can be effective. In this case, adding a basic modifier like ammonium hydroxide or TEA to the water/acetonitrile or water/methanol mobile phase helps ensure sharp peaks.[10]

-

Issue 2: I'm experiencing low recovery or see new spots on my TLC after the column.

-

Question: What could be causing my product to decompose during purification?

-

Answer: The likely culprit is the acidic nature of the silica gel, which can degrade the acid-sensitive furan ring.[2] Additionally, prolonged exposure to air on the high-surface-area silica during a slow column run can lead to oxidation.

Solutions:

-

Deactivate the Stationary Phase: As mentioned above, adding TEA to the eluent or using neutral alumina minimizes contact with acidic sites.

-

Run the Column Quickly: A "flash" chromatography approach with positive air pressure is crucial. Minimize the time your compound spends on the column.

-

Consider an Alternative Method: If decomposition is severe, avoid silica gel altogether. For removing non-polar impurities, vacuum distillation is a superior choice if the compound is thermally stable.[6] For removing polar impurities, conversion to a salt followed by recrystallization is often a robust alternative.[16]

-

Issue 3: My purified amine is clear initially but turns yellow or brown within a day.

-

Question: Why is my product changing color after I've purified it?

-

Answer: This discoloration is a clear sign of air oxidation.[1] Even trace amounts of oxygen can initiate degradation over time, especially if the compound is exposed to light.

Solutions:

-

Strict Inert Handling: Immediately after purification and solvent removal, place the product under a nitrogen or argon atmosphere.

-

Proper Storage: Use amber vials to protect from light and store in a cool, dark place, preferably a refrigerator.

-

Solvent Choice: When concentrating the purified fractions, avoid excessive heating. If possible, use solvents that have been sparged with nitrogen to remove dissolved oxygen.

-

Part 4: Detailed Experimental Protocols

Protocol 1: Base-Treated Silica Gel Flash Chromatography

This protocol is ideal for separating the target amine from impurities of similar polarity on a small (<1 g) scale.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 3. Workup [chem.rochester.edu]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP0041775A1 - Process for the preparation of alkyl furans - Google Patents [patents.google.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]

- 10. biotage.com [biotage.com]

- 11. pure-synth.com [pure-synth.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. Isolation (Recovery) [chem.ualberta.ca]

Technical Support Center: Stability Optimization for 1-(5-Methyl-furan-2-yl)-hexylamine

Case ID: STAB-MFH-001 Subject: Prevention of oxidative degradation and ring-opening hydrolysis in furan-based amines. Status: Open / Guide Priority: High (Molecule is inherently unstable)

Product Profile & Instability Overview

Molecule: 1-(5-Methyl-furan-2-yl)-hexylamine Chemical Class: Furfuryl amine derivative (Alpha-substituted) Primary Risks: Oxidative resinification (tar formation), Acid-catalyzed ring opening, Carbamate formation.

This molecule sits at a fragile intersection of organic chemistry. The electron-rich furan ring acts as an oxygen scavenger, while the primary amine is a nucleophile and a base. This duality creates three distinct degradation pathways that you must control.

The Instability Triad (Visualized)

The following diagram illustrates the three main "death pathways" for your molecule in solution.

Figure 1: The three primary degradation pathways. Note that Pathway A leads to irreversible color change, while Pathway B destroys the core scaffold.

Troubleshooting Guides

Issue 1: "My solution turned yellow/brown/black overnight."

Diagnosis: Oxidative Resinification. Mechanism: The furan ring is electron-rich (diene character). It reacts with dissolved singlet oxygen to form unstable endoperoxides, which rapidly polymerize into conjugated "humin-like" chains. This is autocatalytic; once it starts, the color darkens exponentially.

Corrective Protocol: The "Zero-Oxygen" Workflow Do not rely on simple capping. You must actively remove oxygen.

-

Solvent Selection: Use anhydrous, inhibitor-free solvents (e.g., THF, MTBE). Avoid ethers that have not been tested for peroxides.

-

Degassing (Sparging):

-

Insert a glass pipette or needle connected to an Argon/Nitrogen line directly into the solvent.

-

Bubble gas vigorously for 15 minutes before dissolving the amine.

-

Dissolve the amine under positive inert gas pressure.

-

-

Add an Antioxidant (Optional but Recommended):

-

Add BHT (Butylated hydroxytoluene) at 0.1 mol% relative to your amine. BHT acts as a radical scavenger, sacrificing itself to protect the furan ring [1].

-

Issue 2: "I see a new peak in LCMS (M+18) or ring-opened byproducts."

Diagnosis: Acid-Catalyzed Hydrolysis (The Piancatelli Rearrangement route). Mechanism: Furan rings are acid-sensitive "masked" 1,4-dicarbonyls. In the presence of water and acid (even weak acids), the furan protonates at the alpha-carbon. Water attacks, leading to ring opening and formation of diketones [2].

Corrective Protocol: pH Management

-

NEVER store the free base in acidic aqueous buffers (e.g., 0.1% TFA or Formic Acid) for extended periods.

-

Analysis: If running LCMS, use a basic mobile phase (Ammonium Bicarbonate, pH 8-9) or analyze immediately at low temperature.

-

Stabilization via Salt Formation (The "Dry" Method): While the free base is unstable, the pure hydrochloride salt is often stable if formed correctly. You must avoid water during salt formation to prevent the hydrolysis mechanism shown above.

-

Step 1: Dissolve amine in anhydrous Diethyl Ether or 1,4-Dioxane.

-

Step 2: Cool to 0°C.

-

Step 3: Add Anhydrous HCl (4M in Dioxane) dropwise.

-

Step 4: Filter the precipitate immediately under Argon. Do not use aqueous HCl.

-

Issue 3: "My sample precipitated in Dichloromethane (DCM)."

Diagnosis: Solvent Alkylation (The Menschutkin Reaction). Mechanism: While often considered inert, DCM reacts with primary amines over time (or with heat) to form chloromethyl ammonium salts or aminals (gem-diamines) [3]. This reaction is often mistaken for "stability" issues when it is actually a side reaction.

Corrective Protocol: Solvent Swap

-

Prohibited Solvents: DCM, Chloroform (slow reaction), Acetone/Ketones (forms imines/Schiff bases).

-

Recommended Solvents: Methanol (short term), Toluene, MTBE, Anhydrous THF.

Comparative Stability Data

| Parameter | Condition | Stability Rating | Observed Outcome |

| State | Neat Oil (Air exposed) | Critical | Black tar within 24-48 hours. |

| State | Neat Oil (Argon, -20°C) | Good | Stable for weeks/months. |

| Solvent | Water/Acetonitrile + 0.1% TFA | Poor | Ring opening (hydrolysis) within hours. |

| Solvent | DCM (Room Temp) | Moderate/Poor | Gradual formation of crystalline precipitate (chloride salt). |

| Solvent | Toluene or DMSO (Anhydrous) | Excellent | Stable if protected from light/air. |

| Additive | + 0.1% BHT (Antioxidant) | Enhanced | Significantly delays browning in solution. |

FAQ: Frequently Asked Questions

Q: Can I store this compound in water? A: No. The hexyl chain makes it lipophilic (greasy), so it won't dissolve well. More importantly, water promotes hydrolysis if the pH drops even slightly. If aqueous work is necessary, use a co-solvent (MeOH) and keep the pH > 7.